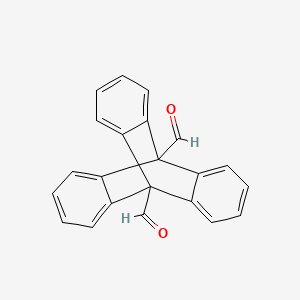

Triptycene-9,10-dicarboxaldehyde

Description

Triptycene-9,10-dicarboxaldehyde (CAS: 467429-73-8) is a structurally unique compound characterized by a rigid three-bladed "triptycene" core functionalized with two aldehyde groups at the 9,10-positions. Its molecular formula is C₂₂H₁₄O₂, with a molecular weight of 310.35 g/mol . The compound is a solid under ambient conditions and requires storage under inert gas to prevent oxidation . It is commercially available from suppliers like TCI and Xi’an Dianhua Biotechnology, with purity levels exceeding 96.0% .

The triptycene scaffold imparts exceptional steric bulk and rotational constraints, making this compound valuable in designing metal-organic frameworks (MOFs) and studying molecular dynamics . Its aldehyde groups serve as reactive handles for further functionalization, enabling applications in supramolecular chemistry and materials science.

Properties

IUPAC Name |

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene-1,8-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14O2/c23-13-21-15-7-1-2-8-16(15)22(14-24,19-11-5-3-9-17(19)21)20-12-6-4-10-18(20)21/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTLPGDCICALQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3(C4=CC=CC=C4C2(C5=CC=CC=C53)C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triptycene-9,10-dicarboxaldehyde typically involves the functionalization of the triptycene core. One common method includes the chloromethylation of the 9,10-positions of unsubstituted anthracene, followed by conversion to acetoxy groups and subsequent Diels-Alder reaction . Another approach involves the coupling of triptycene derivatives with various aromatic systems using reagents such as copper derivatives .

Industrial Production Methods: While specific industrial production methods for Triptycene-9,10-dicarboxaldehyde are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, employing scalable reagents and catalysts, and ensuring efficient separation and purification processes.

Chemical Reactions Analysis

Types of Reactions: Triptycene-9,10-dicarboxaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to carboxylic acids using oxidizing agents.

Reduction: Formation of alcohols or hydrocarbons under reducing conditions.

Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nitric acid (HNO₃) for nitration, halogens (Cl₂, Br₂) for halogenation.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols or hydrocarbons.

Substitution: Nitro or halogenated triptycene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Triptycene-9,10-dicarboxaldehyde features two aldehyde functional groups attached to a triptycene core, which enhances its reactivity and utility in chemical synthesis. Its molecular formula is , and it possesses significant structural rigidity due to the arrangement of benzene rings.

Organic Synthesis

Triptycene-9,10-dicarboxaldehyde serves as a crucial building block in organic synthesis. Its aldehyde groups facilitate various reactions, including:

- Condensation Reactions : Used to synthesize complex organic molecules.

- Polymer Chemistry : Acts as a monomer in the production of advanced polymers and materials.

Medicinal Chemistry

Research has indicated potential therapeutic applications:

- Enzyme Modulation : Studies show that triptycene derivatives can modulate enzyme activity, influencing metabolic pathways. For instance, it has been observed to inhibit specific enzymes at micromolar concentrations, which could be beneficial in drug development.

Case Study: Enzyme Interaction

In a controlled study, triptycene-9,10-dicarboxaldehyde was tested for its binding affinity to metabolic enzymes. The results indicated significant inhibition at low concentrations, suggesting its potential as a lead compound for therapeutic agents targeting metabolic disorders.

Material Science

The compound is utilized in creating advanced materials:

- Porous Materials : Its structural properties allow the formation of molecular cages and frameworks that can trap small molecules.

- Nanotechnology : Employed in the design of nanostructures for drug delivery systems.

Catalysis

Triptycene derivatives are also explored for their catalytic properties:

- Suzuki-Miyaura Cross-Coupling Reaction : Demonstrated efficiency in facilitating this important reaction in synthetic organic chemistry.

Biochemical Applications

The compound's interactions with biomolecules have been studied extensively:

- Hydrogen Bonding : Exhibits unique hydrogen bonding capabilities with proteins and enzymes, potentially influencing their catalytic activities.

Toxicity and Safety Assessments

While exploring its applications, safety assessments are critical:

- In toxicity studies using rodent models, doses exceeding 50 mg/kg resulted in liver stress markers. This highlights the importance of dosage management when considering therapeutic applications.

Mechanism of Action

The mechanism of action of Triptycene-9,10-dicarboxaldehyde involves its ability to participate in various chemical reactions due to its reactive aldehyde groups. These groups can form covalent bonds with nucleophiles, facilitating the formation of complex molecular structures. The unique three-dimensional structure of triptycene derivatives also allows for specific molecular interactions, making them suitable for applications in catalysis and molecular recognition .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural and electronic properties of triptycene-9,10-dicarboxaldehyde with related compounds:

Key Observations:

- Triptycene vs. Anthracene Derivatives : The triptycene core’s three-dimensionality contrasts sharply with the planar anthracene backbone. This rigidity enables triptycene-9,10-dicarboxaldehyde to act as a molecular rotor in MOFs, whereas anthracene-9,10-dicarboxaldehyde’s planarity facilitates DNA intercalation .

- Electronic Properties: Density functional theory (DFT) studies on anthracene-9,10-dicarboxaldehyde reveal strong charge transfer and nonlinear optical (NLO) behavior due to its conjugated π-system .

Triptycene-9,10-dicarboxaldehyde :

- MOF Design : Used as a pillar in catenation-free MOFs (e.g., UCLA-R3), where its rotational dynamics (MHz regime) are studied via solid-state NMR .

- Supramolecular Chemistry : Aldehyde groups enable Schiff base formation, useful for constructing covalent organic frameworks (COFs) .

Anthracene-9,10-dicarboxaldehyde :

- DNA Binding : Forms bisguanylhydrazones that intercalate into DNA, though without base-pair specificity .

- Theoretical Studies : DFT analyses highlight its aromaticity, NLO activity, and charge transfer efficiency .

9,10-Diphenylanthracene :

- Organic Electronics : Used in light-emitting diodes (LEDs) and sensors due to high fluorescence quantum yield .

Reactivity and Functionalization

- Triptycene-9,10-dicarboxaldehyde : The steric bulk of the triptycene core slows reactions at the aldehyde groups compared to planar analogues. For example, its incorporation into MOFs requires triple-bond linkages to pyridine moieties to maintain structural integrity .

- Anthracene-9,10-dicarboxaldehyde : Reacts readily with amines and hydrazines to form imines and hydrazones, respectively, as demonstrated in DNA-binding studies .

Biological Activity

Triptycene-9,10-dicarboxaldehyde is a unique compound within the triptycene family, characterized by its distinctive molecular structure and potential biological activities. This article explores its biochemical properties, mechanisms of action, and implications for research and medicine.

Structure and Properties

Triptycene-9,10-dicarboxaldehyde consists of a triptycene core with aldehyde functional groups at the 9 and 10 positions. Its structure allows for significant reactivity due to multiple chemically distinguishable positions on the aromatic rings, making it a versatile compound in organic synthesis and biological applications .

Target Interactions

The compound interacts with various biomolecules, including enzymes and proteins, influencing their activities through:

- Binding Mechanisms : Triptycene-9,10-dicarboxaldehyde can bind to active sites or allosteric sites on enzymes, modulating their catalytic functions. This interaction can either inhibit or activate enzymatic activity depending on the cellular context and concentration of the compound.

- Biochemical Pathways : It has been shown to affect metabolic pathways by altering gene expression related to metabolism. This modulation can lead to changes in cellular metabolism and function .

Cellular Effects

Research indicates that Triptycene-9,10-dicarboxaldehyde can influence several cellular processes:

- Cell Signaling : The compound may alter cell signaling pathways, impacting processes such as proliferation and apoptosis.

- Gene Expression : It has been observed to affect the expression of genes involved in metabolic regulation, suggesting potential roles in metabolic disorders .

Dosage Effects in Animal Models

In studies involving animal models, the effects of Triptycene-9,10-dicarboxaldehyde vary significantly with dosage:

- Low Doses : At lower concentrations, beneficial effects on metabolism have been noted.

- High Doses : Conversely, higher concentrations may induce toxicity or cellular stress responses. These findings highlight the importance of dosage in therapeutic applications.

Research Applications

Triptycene-9,10-dicarboxaldehyde is being explored for various applications across different fields:

- Medicinal Chemistry : Investigated for its potential as a therapeutic agent due to its ability to modulate enzyme activity and influence metabolic pathways.

- Catalysis : Its derivatives are utilized in catalytic processes such as the Suzuki-Miyaura cross-coupling reaction, showcasing its utility in synthetic organic chemistry .

Study 1: Enzyme Interaction

A study demonstrated that Triptycene-9,10-dicarboxaldehyde could inhibit specific enzymes involved in metabolic pathways. The compound's binding affinity was assessed using kinetic assays, revealing that it could effectively modulate enzyme activity at micromolar concentrations.

Study 2: Toxicity Assessment

In a toxicity study using rodent models, researchers found that doses exceeding 50 mg/kg led to significant liver stress markers. This study underscored the need for careful dosage management when considering therapeutic applications of the compound.

Q & A

Q. What are the key synthetic strategies for preparing triptycene-9,10-dicarboxaldehyde, and how can reaction conditions be optimized for higher yields?

Triptycene-9,10-dicarboxaldehyde is typically synthesized via functionalization of the triptycene core. A common approach involves the oxidation of 9,10-dimethyltriptycene or direct formylation using Vilsmeier-Haack conditions. For example, anthracene-9,10-dicarboxaldehyde derivatives (structurally analogous) are synthesized via Sonogashira coupling or alkyne addition, as seen in the reaction of anthracene-9,10-dicarboxaldehyde with phenylacetylene using column chromatography (8% Et₂O-Hexanes) for purification . Optimization may involve adjusting catalyst loading, temperature, and solvent polarity. Monitoring reaction progress via TLC or HPLC is critical to minimize side products.

Q. How should researchers handle and store triptycene-9,10-dicarboxaldehyde to ensure stability?

The compound is sensitive to air and moisture. Storage under inert gas (argon or nitrogen) at –20°C in the dark is recommended to prevent degradation of the aldehyde groups . Use airtight containers with PTFE-lined caps. Pre-purge storage vials with inert gas before sealing.

Q. What analytical techniques are most effective for characterizing triptycene-9,10-dicarboxaldehyde and verifying purity?

- GC-MS : To confirm purity (>96% as per commercial standards) and detect volatile impurities .

- ¹H/¹³C NMR : Characteristic aldehyde proton signals (~10 ppm) and aromatic peaks from the triptycene framework .

- X-ray crystallography : Resolves molecular geometry and confirms the D3h symmetry of the triptycene core .

- FT-IR : Aldehyde C=O stretches near 1700 cm⁻¹ .

Q. What are the common side reactions during functionalization of triptycene-9,10-dicarboxaldehyde, and how can they be mitigated?

Aldehyde groups are prone to oxidation (to carboxylic acids) or undesired nucleophilic additions. To prevent oxidation, use anhydrous solvents and reduce exposure to oxygen. For controlled functionalization (e.g., Schiff base formation), employ mild bases (e.g., Et3N) and stoichiometric control of nucleophiles .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of triptycene-9,10-dicarboxaldehyde?

DFT studies (e.g., B3LYP/6-311+G(d,p)) can model charge transfer, frontier molecular orbitals, and non-covalent interactions (NCI). For instance, anthracene-9,10-dicarboxaldehyde derivatives show intramolecular charge transfer between aldehyde groups and the aromatic system, which can guide the design of optoelectronic materials . NBO analysis further reveals hyperconjugative interactions affecting stability .

Q. How do researchers resolve contradictions in spectroscopic data between experimental and computational results?

Discrepancies may arise from solvent effects, crystal packing forces (in X-ray data), or approximations in DFT functionals. To address this:

- Compare experimental NMR shifts with calculated values using polarizable continuum models (PCM) for solvent corrections .

- Validate computational geometries against X-ray crystallographic data .

- Use multi-method approaches (e.g., MP2 vs. DFT) to assess method dependency .

Q. What strategies are effective for incorporating triptycene-9,10-dicarboxaldehyde into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

The aldehyde groups enable condensation reactions with amines (e.g., to form imine-linked COFs) or coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Key considerations:

- Solvothermal synthesis : Use high-boiling solvents (DMF, mesitylene) to ensure solubility and framework growth .

- Post-synthetic modification : Functionalize the triptycene core after framework assembly to retain porosity .

Q. How can researchers design experiments to study the role of triptycene-9,10-dicarboxaldehyde in chiral recognition or asymmetric catalysis?

- Chiral derivatization : React the aldehyde with chiral amines (e.g., (R)- or (S)-1-phenylethylamine) to form diastereomeric Schiff bases, analyzed via HPLC or CD spectroscopy .

- Coordination complexes : Use the compound as a ligand for transition metals (e.g., Ru, Pd) and evaluate enantioselectivity in catalytic reactions (e.g., asymmetric hydrogenation) .

Methodological Tables

Table 1. Key Physicochemical Properties of Triptycene-9,10-dicarboxaldehyde

| Property | Value | Source |

|---|---|---|

| Molecular formula | C22H14O2 | |

| Molecular weight | 310.35 g/mol | |

| Boiling point | 452.4 ± 45.0 °C (predicted) | |

| Storage conditions | –20°C, inert atmosphere, dark |

Table 2. Common Functionalization Reactions of Triptycene-9,10-dicarboxaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.